3-N-methyl-1-N-[2-(trifluoromethoxy)phenyl]piperidine-1,3-dicarboxamide
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Overview
Description
3-N-methyl-1-N-[2-(trifluoromethoxy)phenyl]piperidine-1,3-dicarboxamide is a synthetic organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-methyl-1-N-[2-(trifluoromethoxy)phenyl]piperidine-1,3-dicarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 2-(trifluoromethoxy)aniline with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-N-methyl-1-N-[2-(trifluoromethoxy)phenyl]piperidine-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents on the phenyl ring.
Scientific Research Applications
3-N-methyl-1-N-[2-(trifluoromethoxy)phenyl]piperidine-1,3-dicarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or conditions.
Industry: The compound’s unique properties make it useful in the development of materials with specific characteristics, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 3-N-methyl-1-N-[2-(trifluoromethoxy)phenyl]piperidine-1,3-dicarboxamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to more effective interactions. The piperidine ring may also play a role in the compound’s overall activity by influencing its conformation and stability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with trifluoromethoxy groups, such as:
- 3-N-methyl-1-N-[2-(trifluoromethyl)phenyl]piperidine-1,3-dicarboxamide
- 3-N-methyl-1-N-[2-(trifluoromethoxy)phenyl]piperidine-1,3-dicarboxylate
Uniqueness
3-N-methyl-1-N-[2-(trifluoromethoxy)phenyl]piperidine-1,3-dicarboxamide is unique due to the specific positioning of the trifluoromethoxy group and the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethoxy group can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-N-methyl-1-N-[2-(trifluoromethoxy)phenyl]piperidine-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O3/c1-19-13(22)10-5-4-8-21(9-10)14(23)20-11-6-2-3-7-12(11)24-15(16,17)18/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTZDPTWJNWUFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN(C1)C(=O)NC2=CC=CC=C2OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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